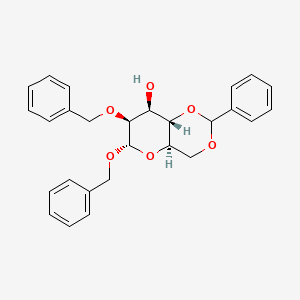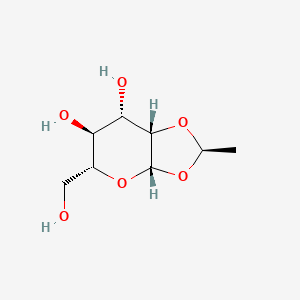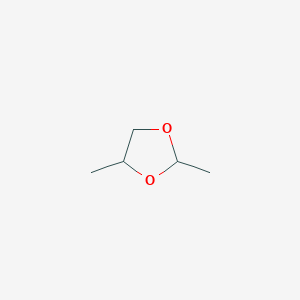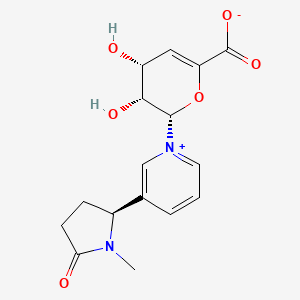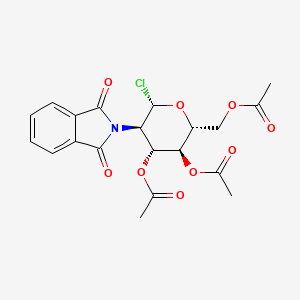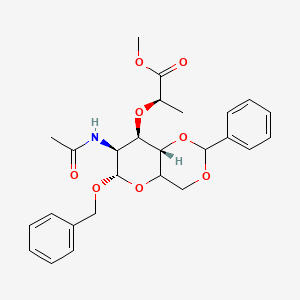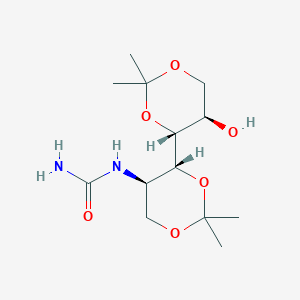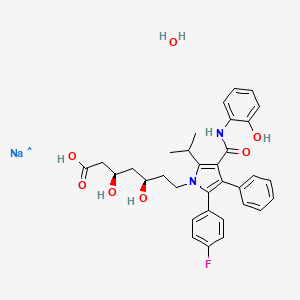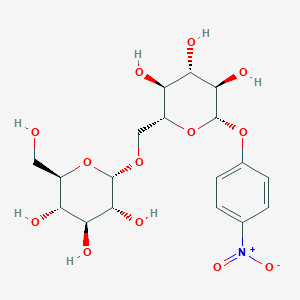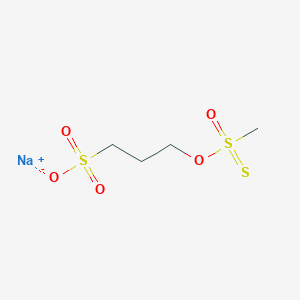
Sodium (3-sulfonatopropyl) methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Sodium (3-sulfonatopropyl) methanethiosulfonate, such as thiosulfonates, often involves reactions like the disproportionate coupling reaction of sodium sulfinates mediated by specific catalysts, e.g., BF3·OEt2, which allows for the formation of S-S(O)2 bonds yielding thiosulfonates in moderate to excellent yields. This method has been recognized for its efficiency in synthesizing symmetrical and unsymmetrical thiosulfonates, highlighting a convenient protocol for such compounds' synthesis (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium sulfonate-functionalized compounds, including those similar to Sodium (3-sulfonatopropyl) methanethiosulfonate, can be complex. The synthesis of novel monomers like sodium 5,5'-carbonylbis(2-fluorobenzenesulfonate) through the sulfonation of precursors and subsequent polycondensation with other compounds, demonstrates the intricate molecular structures these compounds can possess. These processes often result in polymers with sodium sulfonate groups within their chains, indicating a method to incorporate sulfonate functionalities into more extensive molecular structures (Wang et al., 1998).
Chemical Reactions and Properties
Chemical transformations involving compounds like Sodium (3-sulfonatopropyl) methanethiosulfonate showcase the reactivity of sulfonate and thiosulfonate groups. For example, the heterogeneous OH oxidation of methanesulfonic acid and its sodium salt highlights the reactive nature of these compounds and their susceptibility to environmental chemical transformations. This reactivity is pivotal in understanding the chemical behavior and properties of sodium sulfonate and thiosulfonate derivatives in various conditions (Kwong et al., 2018).
Physical Properties Analysis
The physical properties of sodium sulfonate-functionalized polymers, akin to Sodium (3-sulfonatopropyl) methanethiosulfonate, are influenced by the degree of sulfonate substitution. These properties, such as amorphous nature, glass transition temperatures, thermal stability, and solubility, are crucial in determining the materials' applicability in various fields. Studies have shown that the incorporation of sodium sulfonate groups can significantly affect these physical properties, making them an area of interest for researchers looking to tailor materials for specific applications (Liu et al., 2001).
Aplicaciones Científicas De Investigación
Ion Transport and Membrane Protein Function : Zhu et al. (2009) investigated the role of methanethiosulfonate reagents in ion transport, specifically in the Na+/HCO3- cotransporter NBCe1-A. Their study revealed the sensitivity of certain cysteine mutants to methanethiosulfonate reagents, providing insights into the structural and functional aspects of transmembrane segments in ion transport and membrane protein functionality (Zhu et al., 2009).
Radical Polymerization : Abreu et al. (2012) explored the use of inorganic sulfites, including sodium dithionite and sodium bisulfite, as reducing agents in atom transfer radical polymerization (ATRP). This study highlights the efficiency of these sulfites as both reducing agents and supplemental activators for polymerization, which are eco-friendly and FDA-approved (Abreu et al., 2012).
Photocatalysis in Pollutant Oxidation : Cantau et al. (2007) conducted research on the photocatalytic treatment of gases polluted with sulfur compounds, demonstrating the potential for photocatalysis in reducing harmful and malodorous effects of industrial by-products. Their study provides valuable insights into the use of photosensitizing materials for the oxidation of sulfur compounds (Cantau et al., 2007).
Chemical Synthesis of Amino Acids : Xu (2002) detailed a mechanism for transforming α-amino alcohol methanesulfonates into sodium β-amino alkanesulfonates, leading to a novel synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. This method is significant for the asymmetric synthesis of important biochemical compounds (Xu, 2002).
Water-Soluble Conducting Polymers : Chayer et al. (1997) synthesized water-soluble sodium polythiophene derivatives, demonstrating their high conductivity and low visible range absorption. These polymers are notable for their reversible doping and conductivity properties, making them useful in various electronic applications (Chayer et al., 1997).
Propiedades
IUPAC Name |
sodium;3-methylsulfonothioyloxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQFPJSZUNMKC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3-sulfonatopropyl) methanethiosulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
